![molecular formula C11H10N2O3 B348488 1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 13317-12-9](/img/structure/B348488.png)
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Overview
Description
“1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is a heterocyclic compound that contains a fused system of two pyridine rings . The compound is also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes” .
Molecular Structure Analysis
The molecular structure of “1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid” consists of a fused system of two pyridine rings . The compound has a molecular weight of 218.21 g/mol . The InChIKey of the compound is FIQGPIHRUIEFQF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 218.06914219 g/mol . The Topological Polar Surface Area of the compound is 70.5 Ų .Scientific Research Applications
High-Energy-Density Materials
A related compound, 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid , has been studied for its energetic properties. It exhibits high density, acceptable decomposition temperature, and excellent detonation velocity. Such compounds could find applications in propellants, explosives, and pyrotechnics .
Water-Soluble Catalysts
Researchers have developed water-soluble iridium catalysts based on 1,8-naphthyridine derivatives. These catalysts efficiently promote reactions in aqueous media, making them valuable tools for green chemistry and organic synthesis .
Mechanism of Action
Target of Action
Compounds with a similar naphthyridine core, such as gemifloxacin, are known to target bacterial dna gyrase . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
Based on the action of similar naphthyridine-based compounds, it can be inferred that it might interact with its targets, such as dna gyrase, and inhibit their function . This inhibition could lead to the prevention of DNA replication in bacteria, resulting in their death .
Biochemical Pathways
Given the potential target of dna gyrase, it can be inferred that the compound might affect the dna replication pathway in bacteria . The downstream effects would include the inhibition of bacterial growth and proliferation .
Result of Action
If the compound acts similarly to other naphthyridine-based compounds, it could result in the inhibition of bacterial dna replication, leading to the death of the bacteria .
properties
IUPAC Name |
1,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-7-9(14)8(11(15)16)5-13(2)10(7)12-6/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGPIHRUIEFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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